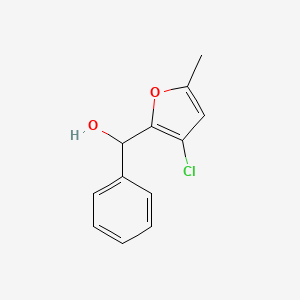
(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol: is an organic compound that features a furan ring substituted with a chlorine atom and a methyl group, along with a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding furan-2-ylmethanol derivative.
Substitution: The chlorine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of (3-Chloro-5-methylfuran-2-yl)(phenyl)ketone or (3-Chloro-5-methylfuran-2-yl)(phenyl)aldehyde.
Reduction: Formation of (3-Chloro-5-methylfuran-2-yl)methanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of small molecule inhibitors or probes for biochemical assays.
Medicine: Research into this compound may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile building block for various applications.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The furan ring and phenylmethanol moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (3-Chloro-5-methylfuran-2-yl)methanol
- (3-Chloro-5-methylfuran-2-yl)(4-methylphenyl)methanol
- (3-Chloro-5-methylfuran-2-yl)(2-methylphenyl)methanol
Uniqueness: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol stands out due to the presence of both a chlorine atom and a phenylmethanol moiety, which impart unique reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C12H11ClO2 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
(3-chloro-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11ClO2/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |
Clé InChI |
DEXWNMAWNNAFBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C(C2=CC=CC=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)


![N-Ethyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B11770592.png)
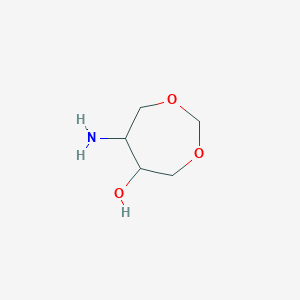
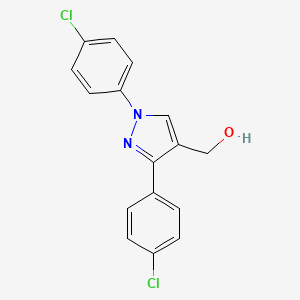
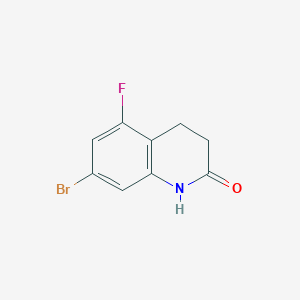
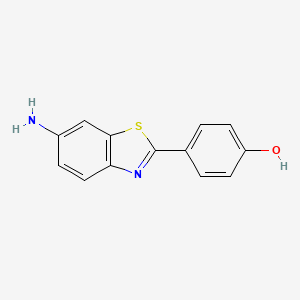
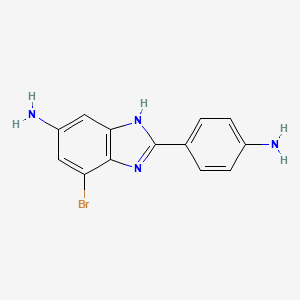
![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)
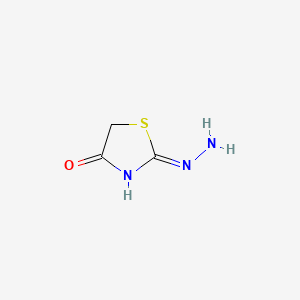

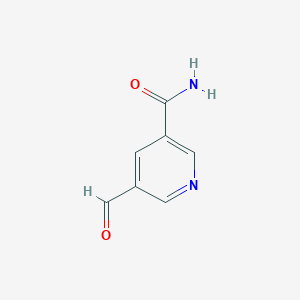
![7-((R)-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11770653.png)
